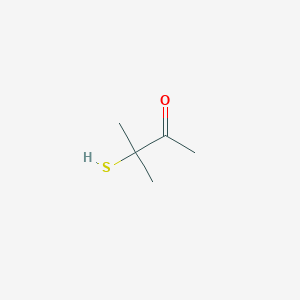
Fluorescein phalloidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescein Phalloidin is a high-affinity F-actin probe conjugated to the green fluorescent dye, fluorescein (FITC). It selectively stains F-actin . Phalloidin is a bicyclic peptide belonging to a family of toxins isolated from the deadly Amanita phalloides ‘death cap’ mushroom and is commonly used in imaging applications to selectively label F-actin .
Synthesis Analysis
Phalloidin is used conjugated to a fluorescent dye, such as FITC, Rhodamine, TRITC or similar dyes, such as Alexa Fluor® 488 or iFluor 488 . The optimal concentration of phalloidin conjugate and incubation time will vary depending on the particular cell type, fixation/sample prep conditions and/or permeability of the cells/ tissues to the probe .Molecular Structure Analysis
Fluorescently-labeled phalloidin has virtually identical binding properties with actin from different species including plants and animals . Phalloidin binds F-actin with high selectivity while fluorescein provides green fluorescence .Chemical Reactions Analysis
Phalloidin, a mushroom toxin that is routinely used to stabilize and label actin filaments, suspends the structural changes in actin, likely influencing its interaction with actin-binding proteins .Physical And Chemical Properties Analysis
Fluorescein Phalloidin selectively stains F-actin and is optimal for fixed and permeabilized samples . Its excitation/emission is at 496/516 nm .科学的研究の応用
1. Labeling and Analysis of F-Actin in Cells
Fluorescein phalloidin is widely used for labeling F-actin, a form of actin filament in cells, providing insights into cytoskeletal organization. Studies have utilized it for labeling F-actin in various species, such as algae (Kim, Klotchkova, Lee, & Kim, 2001) and rabbit muscle (Bukatina, Sonkin, Alievskaya, & Yashin, 2004). Its application in confocal microscopy has been particularly useful for quantitative analysis of F-actin during cell division and other dynamic processes.
2. Studying Cytoskeletal Components and Cellular Compartments
Fluorescein phalloidin is employed for the study of cytoskeletal components and the organization of cellular compartments. This application is crucial in cell biology to understand the structure and function relationships within cells (Chazotte, 2010).
3. Analysis of Microfilament Structure and Cell Morphology
Research on the effects of fluorescein phalloidin on microfilament structure and cell morphology has provided valuable insights. For instance, studies on algae cells have shown that fluorescein-labeled phalloidin can be used to observe changes in actin structures, contributing to our understanding of actin dynamics in live cells (Sawitzky, Hanfstingl, & Faulstich, 2003).
4. Investigation of Fluorescein Photophysics in Biological Systems
Fluorescein phalloidin is also significant in the study of fluorescein photophysics within biological systems. Investigations into how fluorescein-labeled proteins are affected by intrinsic amino acids provide critical information for fluorescence microscopy and other quantitative measurements involving proteins (Togashi, Szczupak, Ryder, Calvet, & O'Loughlin, 2009).
5. Enhancement of Fluorescence in DNA Analysis
In DNA analysis, fluorescein phalloidin helps overcome the issue of self-quenching in fluorescein. This property is particularly beneficial for increasing sensitivity in DNA arrays or DNA analysis, as demonstrated in studies exploring the emission properties of DNA oligomers labeled with fluorescein (Malicka, Gryczynski, & Lakowicz, 2003).
6. Development of Fluorescent Probes for Biochemistry and Biology
Fluorescein phalloidin plays a role in the development of novel, sophisticated fluorescent dyes, contributing significantly to biochemical and biological research. It allows the creation of tools for advanced biochemical and biological experiments (Lavis, 2017).
Safety And Hazards
将来の方向性
Fluorescein Phalloidin can be used to visualize and quantitate F-actin in tissue sections, cell cultures, or cell-free preparations . It is fully compatible with other fluorescent stains used in cellular analyses including fluorescent proteins, Qdot nanocrystals, and Alexa Fluor conjugates including secondary antibodies .
特性
CAS番号 |
84313-38-2 |
|---|---|
製品名 |
Fluorescein phalloidin |
分子式 |
C56H60N10O15S2 |
分子量 |
1177.27 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



